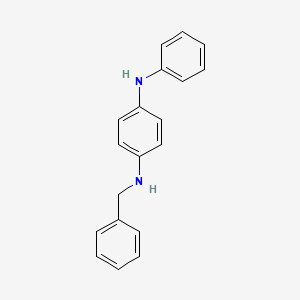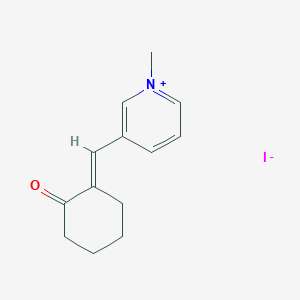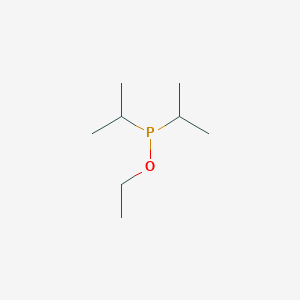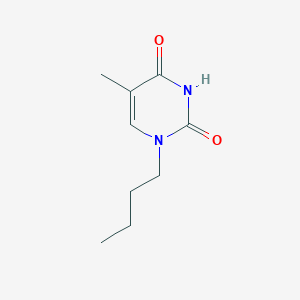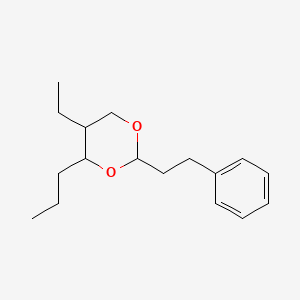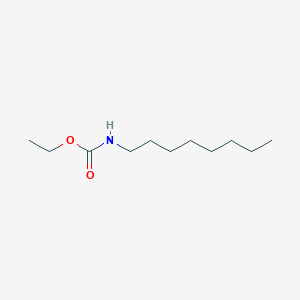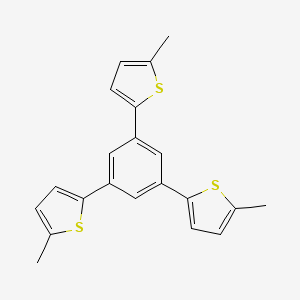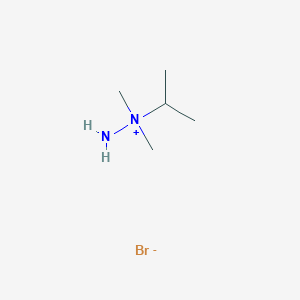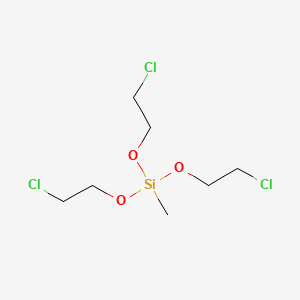
Tris(2-chloroethoxy)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-chloroethoxy)methylsilane is an organosilicon compound with the molecular formula C7H15Cl3O3Si. It is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, along with a methyl group. This compound is used in various chemical processes and has significant applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol. The reaction typically involves the use of a base, such as pyridine, to facilitate the substitution of chlorine atoms with 2-chloroethoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methyltrichlorosilane and 2-chloroethanol are combined in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
化学反应分析
Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.
科学研究应用
作用机制
The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.
Silicon-Carbon Bond Formation:
相似化合物的比较
Tris(2-chloroethoxy)methylsilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.
Trichloromethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Trimethoxymethylsilane: Commonly used in the production of silicone resins and coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of 2-chloroethoxy groups, which provide distinct chemical properties and reactivity compared to other organosilicon compounds .
属性
CAS 编号 |
6711-45-1 |
|---|---|
分子式 |
C7H15Cl3O3Si |
分子量 |
281.6 g/mol |
IUPAC 名称 |
tris(2-chloroethoxy)-methylsilane |
InChI |
InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |
InChI 键 |
JVGNMGGODZQSCZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](OCCCl)(OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


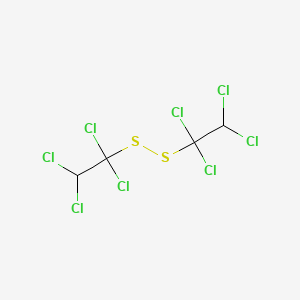
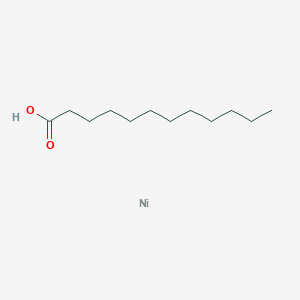
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
